molecular formula C10H20O B098315 Di-n-butylacetaldehyde CAS No. 18459-51-3

Di-n-butylacetaldehyde

Cat. No.: B098315
CAS No.: 18459-51-3
M. Wt: 156.26 g/mol
InChI Key: RACNVJFSQSOKGQ-UHFFFAOYSA-N
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Description

Di-n-butylacetaldehyde, also known as 2-butylhexanal, is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a characteristic aldehyde odor. The compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-n-butylacetaldehyde can be synthesized through the hydroformylation of 1-octene. This process involves the addition of a formyl group (CHO) to the double bond of 1-octene in the presence of a catalyst, typically a rhodium complex. The reaction is carried out under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, this compound is produced using similar hydroformylation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Di-n-butylacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of aldehyde dehydrogenase enzymes, which play a crucial role in the metabolism of aldehydes.

    Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

Di-n-butylacetaldehyde exerts its effects primarily through its aldehyde functional group. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino groups in proteins. This reactivity is exploited in various chemical reactions and biological processes. The compound can also undergo oxidation and reduction reactions, which are catalyzed by specific enzymes in biological systems .

Comparison with Similar Compounds

    Butyraldehyde: A shorter-chain aldehyde with similar reactivity but different physical properties.

    Hexanal: Another aldehyde with a similar structure but different chain length.

    Octanal: A longer-chain aldehyde with similar chemical properties.

Uniqueness: Di-n-butylacetaldehyde is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its reactivity and applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-butylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-3-5-7-10(9-11)8-6-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACNVJFSQSOKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391619
Record name Di-n-butylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18459-51-3
Record name Di-n-butylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-n-butylacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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